5-Boc-5-azaspiro[2.4]heptane-1-methamine
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(12)7-13/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUJVHTMSGIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the Boc protecting group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Boc-5-azaspiro[2.4]heptane-1-methamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
5-Boc-5-azaspiro[2.4]heptane-1-methamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Boc-5-azaspiro[2.4]heptane-1-methamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid
- Molecular Formula: C12H19NO4
- Molecular Weight : 241.29 g/mol
- Key Difference : Replaces the methamine group with a carboxylic acid (-COOH) at the 1-position.
- Applications : Used in peptide coupling reactions and as a precursor for ester or amide derivatives. The carboxylic acid enhances water solubility compared to the methamine analog .
(b) 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
- Molecular Formula: C15H17NO4
- Molecular Weight : 275.30 g/mol
- Key Difference : Substitutes Boc with a carbobenzyloxy (Cbz) protecting group.
- Applications: Cbz is cleaved via hydrogenolysis, making this compound suitable for orthogonal protection strategies in multi-step syntheses .
Stereochemical and Positional Isomers
(a) (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid
- Molecular Formula: C12H19NO4
- Molecular Weight : 241.29 g/mol
- Key Difference : The carboxylic acid is at the 6-position instead of the 1-position, with (S)-stereochemistry.
- Applications : Stereochemical specificity makes it valuable in chiral drug synthesis, such as protease inhibitors .
(b) (R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid
Heteroatom and Ring-Size Modifications
(a) tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
- Molecular Formula: C10H17NO3
- Molecular Weight : 199.25 g/mol
- Key Difference : Incorporates an oxygen atom (1-oxa) in the spiro framework.
- Applications : The ether linkage reduces basicity compared to all-nitrogen analogs, influencing pharmacokinetic properties .
(b) cis-6-Boc-2-amino-6-azaspiro[3.4]octane
Comparative Data Table
Research Findings and Trends
- Stereochemistry Matters : Enantiomers like (S)- and (R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid exhibit distinct biological activities, underscoring the importance of chiral purity in drug development .
- Protection Group Strategy : Boc is preferred for acid-labile intermediates, while Cbz is used in hydrogenation-sensitive contexts .
- Ring-Size Effects : Larger spiro systems (e.g., [3.4]octane) offer improved conformational flexibility, critical for target engagement in neurology therapeutics .
Biological Activity
5-Boc-5-azaspiro[2.4]heptane-1-methamine is a compound characterized by its unique spirocyclic structure, which may confer specific biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound, synthesizing available data from diverse sources.
Structural Characteristics
The structural integrity of this compound is defined by a spirocyclic ring system, which enhances conformational flexibility. The presence of a Boc (tert-butyloxycarbonyl) protecting group indicates potential for further functionalization, while the methamine moiety contributes to the compound's polarity and interaction capabilities with biological targets.
The precise mechanism of action for this compound remains largely undocumented. However, it is hypothesized that its biological effects may arise from interactions with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .
Enzyme Interaction Studies
Preliminary investigations suggest that this compound could serve as an intermediate in studies focused on enzyme mechanisms and protein-ligand interactions. Such studies are crucial for understanding how this compound might modulate enzyme activity or influence metabolic pathways .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the spirocyclic core and subsequent introduction of the Boc group. This synthetic versatility allows for modifications that can enhance its biological activity for specific applications in drug discovery and development.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 5-Azaspiro[2.4]heptane | Aza-spirocyclic | Lacks the Boc protecting group |
| 1-Methylpiperazine | Piperazine derivative | Similar nitrogen functionality |
| 8-Azabicyclo[3.2.1]octane | Bicyclic nitrogen | Exhibits different ring strain and reactivity |
This table illustrates how the unique features of this compound differentiate it from other compounds, potentially leading to distinct reactivity and biological interactions.
Future Directions in Research
Further research is essential to elucidate the specific biological effects and mechanisms of action associated with this compound. Investigations into its pharmacokinetics, safety profile, and therapeutic potential are warranted to fully understand its role in medicinal chemistry.
Q & A
Q. What are the key considerations in designing a synthesis route for 5-Boc-5-azaspiro[2.4]heptane-1-methamine?
- Methodological Answer : Synthesis design should prioritize reaction fundamentals (e.g., protecting group stability, stereochemical control). The Boc (tert-butoxycarbonyl) group is critical for amine protection, requiring anhydrous conditions to prevent premature deprotection. Utilize orthogonal purification strategies, such as column chromatography or membrane separation technologies, to isolate intermediates . Reaction monitoring via TLC or HPLC (as demonstrated in analogous spirocyclic compounds) ensures intermediate purity .
Q. How can researchers ensure the purity of this compound during isolation?
- Methodological Answer : Combine crystallization with advanced separation techniques like reverse-phase HPLC or preparative chromatography. Membrane technologies (e.g., nanofiltration) are effective for removing low-molecular-weight impurities . Validate purity using hyphenated techniques (LC-MS, NMR) to detect residual solvents or byproducts. For example, HPLC methods optimized for azaspiro compounds can resolve enantiomeric impurities .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm the spirocyclic core and Boc group integrity. Compare chemical shifts with structurally similar compounds (e.g., 5-azaspiro[2.4]heptane derivatives) to validate assignments . IR spectroscopy identifies carbonyl stretching from the Boc group (~1680–1720 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods to avoid inhalation of aerosols, and wear nitrile gloves and goggles. In case of exposure, rinse affected areas with water for 15 minutes and consult medical professionals. Store in airtight containers under inert gas (N or Ar) to prevent degradation .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor Boc group hydrolysis via HPLC, as moisture and acidic conditions promote deprotection. Store at -20°C in desiccated environments to extend shelf life. Degradation products (e.g., free amine) can be identified using LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Software like Gaussian or ORCA can predict solvent effects and catalytic activity. Virtual screening (e.g., molecular dynamics) optimizes temperature and pressure parameters. For example, simulations of spiroannulation reactions reduce trial-and-error experimentation .
Q. How should researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. If unexpected peaks arise, conduct spiking experiments with known impurities or degradation products. For mass spectrometry anomalies, isotopic pattern analysis distinguishes between adducts and true molecular ions .
Q. What strategies elucidate the reaction mechanism of this compound formation?
Q. What challenges arise when scaling up the synthesis of this compound?
- Methodological Answer : Heat and mass transfer limitations in large reactors can reduce yield. Mitigate this by using flow chemistry for precise temperature control and mixing. Process analytical technology (PAT) tools, such as inline FTIR, ensure consistency. Membrane separation scales more efficiently than batch chromatography .
Q. How can researchers investigate the degradation pathways of this compound under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
